![molecular formula C15H17N3O2S B2533136 N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-07-4](/img/structure/B2533136.png)
N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as CP-547,632, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CP-547,632 was initially developed as an inhibitor of the c-Met receptor tyrosine kinase, which is often overexpressed in various cancers. However, recent studies have shown that CP-547,632 also has potential therapeutic applications in other diseases.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
MLS000678468: has been investigated for its antibacterial potential. While the nitrofurantoin analogues containing furan and pyrazole scaffolds were found to be biologically inert against Staphylococcus aureus and Streptococcus faecium, further exploration of this compound’s antibacterial properties is warranted .
Anti-Tubercular Activity
Researchers have explored novel derivatives of MLS000678468 for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives hold promise in combating tuberculosis .
Molecular Language Models (LLMs)
In scientific fields, large language models (LLMs) like MLS000678468 have revolutionized text analysis and data handling. These models excel in dealing with various modalities of data, including molecules and proteins. Their superior performance in applications such as natural language understanding and scientific discovery augments research efforts .
Drug Design and Discovery
Given its unique structure, MLS000678468 could serve as a scaffold for drug design. Researchers may explore modifications to enhance its pharmacological properties, potentially leading to novel therapeutic agents. Computational methods can predict binding affinities and guide further optimization .
Chemoinformatics and Virtual Screening
MLS000678468: can be subjected to chemoinformatics analyses, including virtual screening against specific protein targets. By predicting binding interactions and assessing drug-likeness, researchers can identify potential leads for further experimental validation .
Chemical Biology and Mechanism of Action Studies
Investigating the precise mechanism of action of MLS000678468 is crucial. Researchers can explore its interactions with biological macromolecules, cellular pathways, and potential targets. Techniques like molecular dynamics simulations and structural biology can shed light on its behavior .
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(16-11-4-1-2-5-11)10-21-15-8-7-12(17-18-15)13-6-3-9-20-13/h3,6-9,11H,1-2,4-5,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAJURCJZUVTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330000 |
Source
|
Record name | N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815755 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
872723-07-4 |
Source
|
Record name | N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.